Cas no 57755-34-7 (ACVJLORANYOXLT-LZYBPNLTSA-N)
ACVJLORANYOXLT-LZYBPNLTSA-N Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-,phenylhydrazone
- ACVJLORANYOXLT-LZYBPNLTSA-N
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ACVJLORANYOXLT-LZYBPNLTSA-N Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437658-1g |
5-(Hydroxymethyl)-2-methyl-4-((2-phenylhydrazono)methyl)pyridin-3-ol |
57755-34-7 | 95% | 1g |
¥2872.00 | 2024-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907357-1g |
5-(Hydroxymethyl)-2-methyl-4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]pyridin-3-ol |
57755-34-7 | 95% | 1g |
¥2394.0 | 2024-04-18 | |
| Key Organics Ltd | BS-4726-1MG |
3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone |
57755-34-7 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | BS-4726-5MG |
3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone |
57755-34-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | BS-4726-10MG |
3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone |
57755-34-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | BS-4726-20MG |
3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone |
57755-34-7 | >90% | 20mg |
£76.00 | 2023-03-25 | |
| Key Organics Ltd | BS-4726-50MG |
3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone |
57755-34-7 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | BS-4726-100MG |
3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone |
57755-34-7 | >90% | 100mg |
£146.00 | 2023-09-08 |
ACVJLORANYOXLT-LZYBPNLTSA-N Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on ACVJLORANYOXLT-LZYBPNLTSA-N
Introduction to Compound with CAS No 57755-34-7 and Product Name ACVJLORANYOXLT-LZYBPNLTSA-N
Compound with the CAS number 57755-34-7 is a significant molecule in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in various therapeutic areas. The product name ACVJLORANYOXLT-LZYBPNLTSA-N further highlights its specific formulation and intended use, making it a subject of interest for researchers and pharmaceutical companies alike.
The chemical structure of compound 57755-34-7 exhibits a complex arrangement of atoms that contributes to its distinct pharmacological properties. Recent studies have shown that this compound interacts with multiple biological targets, making it a promising candidate for the development of novel drugs. Its ability to modulate cellular pathways has been particularly noted in preclinical trials, where it demonstrated potential in treating a range of diseases.
In the realm of biomedical research, the compound's ability to interact with enzymes and receptors has been a focal point of investigation. Researchers have identified that ACVJLORANYOXLT-LZYBPNLTSA-N can selectively bind to certain proteins, which is crucial for developing targeted therapies. This specificity reduces the likelihood of off-target effects, a common concern in drug development.
One of the most exciting aspects of compound 57755-34-7 is its potential in oncology research. Studies have indicated that it can inhibit the growth of cancer cells by disrupting key signaling pathways involved in tumor progression. The product name ACVJLORANYOXLT-LZYBPNLTSA-N suggests a formulation that enhances its bioavailability and therapeutic efficacy, making it more effective in clinical settings.
The synthesis of 57755-34-7 involves complex chemical processes that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high purity and yield, which are critical for pharmaceutical applications. The development of ACVJLORANYOXLT-LZYBPNLTSA-N as a commercial product reflects the culmination of years of research and optimization.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 57755-34-7 in biological systems with greater accuracy. These simulations have helped in understanding its mechanism of action and identifying potential side effects. The integration of machine learning algorithms has further enhanced the predictive power, allowing for more efficient drug design.
The regulatory landscape for new drug development is stringent, requiring extensive testing to ensure safety and efficacy. Compound 57755-34-7 has undergone rigorous preclinical studies to meet these standards. The results have been promising, paving the way for clinical trials in humans. The product name ACVJLORANYOXLT-LZYBPNLTSA-N signifies a formulation that has passed these initial stages and is ready for further testing.
In conclusion, compound 57755-34-7 represents a significant advancement in biomedical research. Its unique properties and potential applications make it a valuable asset in the fight against various diseases. The product name ACVJLORANYOXLT-LZYBPNLTSA-N underscores its readiness for clinical use, marking a milestone in drug development. As research continues, we can expect even more innovative applications for this remarkable compound.
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